Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides .
Scientific Research Applications
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic containing an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin that acts on glutamate receptors.
Uniqueness
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)5-2-4(3-7)11-8-5;/h2H,3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDHMWNRLUIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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